mDPR(Boc)-Val-Cit-PAB is a specialized cleavable linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound enhances the stability and efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. The structure of mDPR(Boc)-Val-Cit-PAB includes a modified dipeptide sequence: "mDPR" refers to a specific amino acid modification, "Boc" indicates the presence of a tert-butyloxycarbonyl protecting group, "Val" stands for valine, "Cit" represents citrulline, and "PAB" denotes p-aminobenzyloxycarbonyl. Its chemical formula is C30H43N7O9, with a molecular weight of approximately 617.69 g/mol.
mDPR(Boc)-Val-Cit-PAB is classified as a cleavable linker used in ADC formulations. It belongs to a category of compounds that enhance the therapeutic index of anticancer drugs by ensuring selective delivery to tumor cells. This compound is particularly noted for its stability in circulation and efficient release of cytotoxic agents upon cleavage by specific proteases such as cathepsin B .
The synthesis of mDPR(Boc)-Val-Cit-PAB typically involves several key steps. A modified synthetic route has been developed to improve yield and reduce epimerization, which can complicate the production of diastereomeric mixtures. This method includes:
This modified route has been shown to produce high yields (up to 95% as a single diastereomer) while avoiding undesirable epimerization .
The molecular structure of mDPR(Boc)-Val-Cit-PAB consists of several functional groups that contribute to its properties:
These features enhance the stability and specificity of the linker in biological systems, allowing for effective drug release in targeted cancer therapies .
mDPR(Boc)-Val-Cit-PAB undergoes specific chemical reactions that are crucial for its function as a linker in ADCs:
These reactions are integral to maximizing the effectiveness of ADCs while minimizing off-target effects.
The mechanism of action for mDPR(Boc)-Val-Cit-PAB is centered around its role in ADCs:
This targeted approach enhances the therapeutic index of anticancer drugs significantly.
The physical and chemical properties of mDPR(Boc)-Val-Cit-PAB include:
These properties are essential for understanding how mDPR(Boc)-Val-Cit-PAB behaves in biological systems and its compatibility with other components in ADC formulations .
mDPR(Boc)-Val-Cit-PAB is primarily used in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1